Ethyl 4-(4-(aminomethyl)phenyl)butanoate Ethyl 4-(4-(aminomethyl)phenyl)butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20441317
InChI: InChI=1S/C13H19NO2/c1-2-16-13(15)5-3-4-11-6-8-12(10-14)9-7-11/h6-9H,2-5,10,14H2,1H3
SMILES:
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol

Ethyl 4-(4-(aminomethyl)phenyl)butanoate

CAS No.:

VCID: VC20441317

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(4-(aminomethyl)phenyl)butanoate -

Description

Ethyl 4-(4-(aminomethyl)phenyl)butanoate is an organic compound characterized by its unique structural features, which include an ethyl ester group and an aminomethyl phenyl group. This compound belongs to the class of carboxylic ester derivatives of fatty acids, specifically fatty acid esters. Its molecular formula is C13H19NO2, and it has a molecular weight of approximately 221.29 g/mol .

Synthesis Methods

The synthesis of Ethyl 4-(4-(aminomethyl)phenyl)butanoate can be achieved through various organic synthesis methods. While specific detailed procedures are not widely documented in the available literature, it is generally synthesized using techniques common to carboxylic ester derivatives, such as esterification reactions.

Potential Applications

Ethyl 4-(4-(aminomethyl)phenyl)butanoate has potential applications in organic synthesis and biological studies due to its unique structural properties. It serves as a versatile intermediate in organic synthesis, allowing for the creation of more complex molecules. Additionally, its aromatic and aminomethyl features may contribute to distinct pharmacological properties, making it interesting for comparative analysis with similar compounds.

Similar Compounds

Several compounds share structural similarities with Ethyl 4-(4-(aminomethyl)phenyl)butanoate, each with unique properties:

Compound NameMolecular FormulaKey Features
Ethyl 4-(4-(aminophenyl)butanoate)C11H15NO2Lacks the aminomethyl group; different biological activity potential
Ethyl 4-(4-(dimethylamino)phenyl)butanoateC13H20NO2Contains a dimethylamino group; may enhance solubility and bioavailability
Ethyl 4-[4-[cyclohexyl(methyl)amino]phenyl]butanoateC19H29NO2More complex structure; varied pharmacodynamics potential

Research Findings and Future Directions

While Ethyl 4-(4-(aminomethyl)phenyl)butanoate shows promise in various fields, further research is needed to elucidate its specific biological effects and potential applications. Its unique combination of functional groups suggests distinct receptor interactions and metabolic pathways compared to similar compounds.

Product Name Ethyl 4-(4-(aminomethyl)phenyl)butanoate
Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
IUPAC Name ethyl 4-[4-(aminomethyl)phenyl]butanoate
Standard InChI InChI=1S/C13H19NO2/c1-2-16-13(15)5-3-4-11-6-8-12(10-14)9-7-11/h6-9H,2-5,10,14H2,1H3
Standard InChIKey YEZODOSKIMQNKD-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCCC1=CC=C(C=C1)CN
PubChem Compound 20308556
Last Modified Aug 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator